Cas no 68593-68-0 (3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)-)
3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)-
- 2-(2-Formyl-1H-pyrrol-1-yl)-thiophene-3-carbonitrile
- 2-(2-formyl-1h-pyrrol-1-yl)thiophene-3-carbonitrile
- 2-(2-formylpyrrol-1-yl)thiophene-3-carbonitrile
- (formyl-2 pyrrolyl-1)-2 thiophene carbonitrile-3
- 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-3-(3H-IMIDAZOL-4-YL)-PROPIONIC ACID
- 2-(2-formyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile
- 2-(2-formyl-1-pyrrolyl)-3-cyanothiophene
- 2-(2-formyl-pyrrol-1-yl)-thiophene-3-carbonitrile
- 2-(2-formylpyrrolyl)thiophene-
- 3-Thiophenecarbonitrile,2-(2-formyl-1H-pyrrol-1-yl)
- N-(3-Cyano-2-thienyl)-2-formyl-pyrrol
- DTXSID90455025
- 68593-68-0
- SB63858
- SCHEMBL9382935
- A915731
-
- MDL: MFCD09991823
- Inchi: 1S/C10H6N2OS/c11-6-8-3-5-14-10(8)12-4-1-2-9(12)7-13/h1-5,7H
- InChI Key: ZWMJYUWUEQVXIH-UHFFFAOYSA-N
- SMILES: S1C=CC(C#N)=C1N1C=CC=C1C=O
Computed Properties
- Exact Mass: 202.02000
- Monoisotopic Mass: 202.02008399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 74Ų
Experimental Properties
- PSA: 74.03000
- LogP: 2.22298
3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 085258-1g |
2-(2-Formyl-1H-pyrrol-1-yl)-thiophene-3-carbonitrile, 95% |
68593-68-0 | 95% | 1g |
$360.00 | 2023-09-05 | |
| Chemenu | CM524030-1g |
2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile |
68593-68-0 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM524030-5g |
2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile |
68593-68-0 | 97% | 5g |
$*** | 2023-03-30 | |
| Ambeed | A160483-1g |
2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile |
68593-68-0 | 97% | 1g |
$252.0 | 2025-04-17 | |
| Ambeed | A160483-5g |
2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile |
68593-68-0 | 97% | 5g |
$756.0 | 2025-04-17 |
3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- Suppliers
3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)-
3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- (CAS No. 68593-68-0): A Comprehensive Overview
3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- (CAS No. 68593-68-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinct molecular structure, exhibits a range of properties that make it a valuable component in various applications, from pharmaceuticals to advanced materials.
The molecular formula of 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- is C10H7NOS, and it has a molecular weight of approximately 197.23 g/mol. The compound features a thiophene ring fused with a nitrile group and a formyl-substituted pyrrole moiety, which contribute to its unique chemical and physical properties. The thiophene ring is known for its aromaticity and electron-donating properties, while the nitrile group imparts polarity and reactivity. The formyl-substituted pyrrole adds further complexity and functionality to the molecule.
In the realm of medicinal chemistry, 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its potential in the treatment of various diseases, including cancer and neurodegenerative disorders. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Beyond its medicinal applications, 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and optoelectronic devices. Studies have shown that this compound can be used to create thin films with excellent charge transport characteristics, making it suitable for applications in organic photovoltaics and field-effect transistors. The ability to fine-tune its electronic properties through chemical modifications further enhances its versatility in this field.
The synthesis of 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- has been extensively studied and optimized over the years. One common synthetic route involves the condensation of thiophene carboxaldehyde with pyrrole followed by nitrilation. This multi-step process requires careful control of reaction conditions to achieve high yields and purity. Advances in catalytic methods have also led to more efficient and environmentally friendly synthetic strategies, reducing the overall cost and environmental impact of production.
In terms of safety and handling, while 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and adequate ventilation should be provided to minimize exposure risks.
The future prospects for 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- are promising. Ongoing research continues to explore new derivatives and analogs with enhanced properties for specific applications. For example, recent work has focused on developing water-soluble variants for improved bioavailability in pharmaceutical formulations. Additionally, efforts are underway to integrate this compound into multifunctional materials that combine therapeutic efficacy with diagnostic capabilities.
In conclusion, 3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)- (CAS No. 68593-68-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique molecular structure endows it with a range of valuable properties that make it an attractive candidate for further research and development. As new insights emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing our understanding and capabilities in organic chemistry, medicinal chemistry, and materials science.
68593-68-0 (3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)-) Related Products
- 62033-75-4(1H-Pyrrole-2-carboxaldehyde, 1-(4,5-dimethyl-2-thienyl)-)
- 107073-25-6(1H-Pyrrole-2-carboxylic acid, 1-(3-cyano-2-thienyl)-)
- 63647-03-0( )
- 138300-41-1(3-Thiophenecarbonitrile, 2-(2-formyl-1H-pyrrol-1-yl)-4,5-dimethyl-)
- 478077-98-4(2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)